Dibenzylamine 2,2,2-trifluoroacetate
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Overview
Description
Dibenzylamine 2,2,2-trifluoroacetate is an organic compound with the molecular formula C16H16F3NO2. It is a salt formed from dibenzylamine and trifluoroacetic acid. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Dibenzylamine 2,2,2-trifluoroacetate can be synthesized through a straightforward organic synthesis route. The typical method involves the reaction of dibenzylamine with trifluoroacetic acid. The reaction is usually carried out under inert atmosphere conditions at room temperature to ensure the stability of the product .
Chemical Reactions Analysis
Dibenzylamine 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
Dibenzylamine 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes .
Mechanism of Action
The mechanism of action of dibenzylamine 2,2,2-trifluoroacetate involves its interaction with molecular targets through its amine and trifluoroacetate groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their activity and function. The trifluoroacetate group is particularly known for its ability to stabilize transition states in chemical reactions, making it a valuable component in catalysis .
Comparison with Similar Compounds
Dibenzylamine 2,2,2-trifluoroacetate can be compared with other similar compounds such as:
Dibenzylamine hydrochloride: Similar in structure but with a chloride ion instead of trifluoroacetate.
N-benzyl-1-phenylmethanamine: A related compound without the trifluoroacetate group.
Trifluoroacetic acid salts: Other salts formed with trifluoroacetic acid and different amines. The uniqueness of this compound lies in its trifluoroacetate group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
N-benzyl-1-phenylmethanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.C2HF3O2/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;3-2(4,5)1(6)7/h1-10,15H,11-12H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGPDHHEMZDRQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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